molecular formula C22H28O12 B7796252 Fuc1-alpha-4Gal1-b-4-MU

Fuc1-alpha-4Gal1-b-4-MU

Cat. No.: B7796252
M. Wt: 484.4 g/mol
InChI Key: UAKRUHKRXFCMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fuc1-alpha-4Gal1-b-4-MU is a complex organic compound known for its diverse biological activities. It is a derivative of flavonoids, which are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound is often studied for its potential therapeutic applications in various fields of science and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuc1-alpha-4Gal1-b-4-MU involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and cyclization reactions. The reaction conditions typically require the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Fuc1-alpha-4Gal1-b-4-MU undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Fuc1-alpha-4Gal1-b-4-MU has numerous scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.

    Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals, nutraceuticals, and cosmetics.

Mechanism of Action

The mechanism of action of Fuc1-alpha-4Gal1-b-4-MU involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Baicalein 6-O-glucoside: A glucoside derivative of baicalein with similar antioxidant and anti-inflammatory properties.

    3,5,4’-Trihydroxy-6,7-dimethoxyflavone: Another flavonoid with comparable biological activities.

Uniqueness

Fuc1-alpha-4Gal1-b-4-MU is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for studying the structure-activity relationships of flavonoids and developing new therapeutic agents.

Properties

IUPAC Name

7-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)17(27)20(13(7-23)33-22)34-21-18(28)16(26)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKRUHKRXFCMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400385
Record name Fuc1-|A-4Gal1-b-4-MU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383160-15-4
Record name Fuc1-|A-4Gal1-b-4-MU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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